molecular formula C9H6F5NO3 B13430019 1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene

1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene

Cat. No.: B13430019
M. Wt: 271.14 g/mol
InChI Key: WQXGINUSGKVXEF-UHFFFAOYSA-N
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Description

1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C9H6F5NO3 and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a pentafluoroethyl group (-C2F5) attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to restore aromaticity

Chemical Reactions Analysis

1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene is utilized in various scientific research applications due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the nitro group can act as an electron-withdrawing group, influencing the compound’s reactivity. The pentafluoroethyl group imparts hydrophobicity and enhances the compound’s stability. These interactions collectively determine the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene can be compared with other similar compounds, such as:

The presence of the pentafluoroethyl group in this compound makes it unique, as it enhances the compound’s stability and hydrophobicity, which can be advantageous in various applications.

Properties

Molecular Formula

C9H6F5NO3

Molecular Weight

271.14 g/mol

IUPAC Name

1-methoxy-3-nitro-2-(1,1,2,2,2-pentafluoroethyl)benzene

InChI

InChI=1S/C9H6F5NO3/c1-18-6-4-2-3-5(15(16)17)7(6)8(10,11)9(12,13)14/h2-4H,1H3

InChI Key

WQXGINUSGKVXEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(C(F)(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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